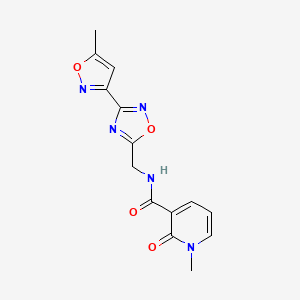
1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to the queried chemical structure often involves multi-step reactions, including the formation of isoxazole and oxadiazole rings. For instance, Martins et al. (2002) described the one-pot synthesis of 3-methylisoxazole-5-carboxamides and related structures, highlighting methodologies that might be relevant for synthesizing the target compound by modifying isoxazole components (Martins et al., 2002). Additionally, Gangapuram and Redda (2009) synthesized substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides, providing insights into combining oxadiazole and dihydropyridine units, which are crucial for the target molecule (Gangapuram & Redda, 2009).
Molecular Structure Analysis
The molecular structure of the compound involves a complex arrangement of rings and substituents. Demir-Ordu et al. (2015) conducted stereochemical investigations on similar compounds, utilizing NMR spectroscopy to elucidate the configuration of stereogenic centers (Demir-Ordu et al., 2015). Such analytical techniques are instrumental in understanding the three-dimensional conformation of the target compound.
Chemical Reactions and Properties
The reactivity and chemical behavior of the target compound can be inferred from studies on similar structures. For example, McLaughlin et al. (2016) detailed the synthesis and characterization of research chemicals with pyrazole and carboxamide functionalities, providing insights into the reactivity of similar compounds (McLaughlin et al., 2016).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystallinity of compounds containing oxadiazole and isoxazole rings have been studied by various researchers. Willer et al. (2013) synthesized and characterized compounds with oxadiazole rings, contributing to the understanding of crystalline properties relevant to the target compound (Willer et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents and stability under various conditions, are crucial for comprehending the behavior of the target compound. Hui et al. (2002) synthesized oxadiazole derivatives containing the methylisoxazole moiety and evaluated their antibacterial activities, shedding light on the chemical properties and potential bioactivity of similar structures (Hui et al., 2002).
科学的研究の応用
Synthesis Techniques and Chemical Properties
The chemical compound , related to isoxazoles and oxadiazoles, has been the subject of various research studies focusing on its synthesis and chemical properties. Research has demonstrated innovative synthesis techniques, including the use of microwave-assisted reactions, which offer advantages in yield and reaction time over conventional methods. Compounds similar to the one specified have been prepared from precursors like 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide, utilizing both traditional and modern synthetic routes (Youssef, Azab, & Youssef, 2012). These methodologies underscore the chemical versatility and reactivity of such compounds, paving the way for the exploration of their potential applications in various fields of medicinal chemistry and drug design.
Biological Activity and Drug Design
Isoxazole and oxadiazole derivatives have been extensively studied for their biological activities. Research into auxiliary-directed Pd-catalyzed γ-C(sp3)-H bond activation has highlighted the potential of isoxazole derivatives in the selective and efficient modification of molecules, offering pathways to synthesize non-natural amino acids with potential therapeutic applications (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015). Such compounds are also being explored for their antimicrobial properties, with studies on substituted isosteres of pyridine- and pyrazinecarboxylic acids showing activity against Mycobacterium tuberculosis, indicative of their potential as antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998).
Structural Studies and Mechanism of Action
The structural elucidation of compounds related to the specified chemical has been fundamental in understanding their mechanism of action and potential applications. For instance, studies involving X-ray diffraction have provided insights into the molecular configuration and interaction of isoxazole derivatives, facilitating the design of molecules with enhanced biological activities (Smith, Mirzaei, Natale, Scott, & Willett, 1991). These findings are crucial for the rational design of new therapeutics and the optimization of existing compounds for increased efficacy and safety.
特性
IUPAC Name |
1-methyl-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O4/c1-8-6-10(17-22-8)12-16-11(23-18-12)7-15-13(20)9-4-3-5-19(2)14(9)21/h3-6H,7H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGUNXSLYYUHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

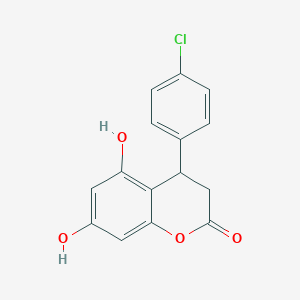
![3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2491265.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2491266.png)

![N-[2-(3-chlorophenyl)-2-methoxyethyl]-2-cyano-3-(furan-2-yl)prop-2-enamide](/img/structure/B2491269.png)
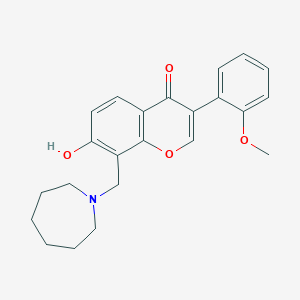
![3-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)benzonitrile](/img/structure/B2491271.png)
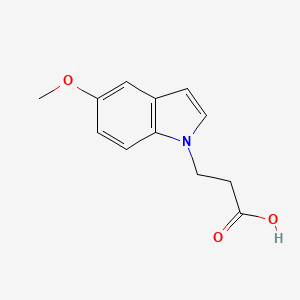
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/no-structure.png)
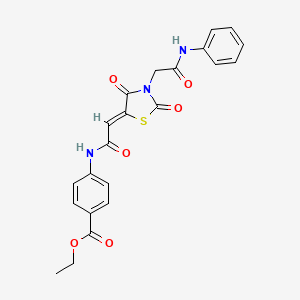
![Diethyl 2-{(2-fluoroanilino)[(2-oxo-2-phenylethyl)sulfanyl]methylene}malonate](/img/structure/B2491281.png)
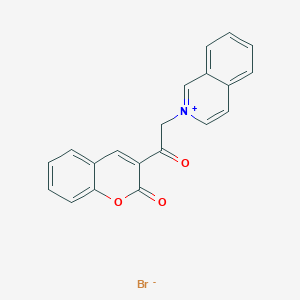

![tert-Butyl N-[2-(4-{2-oxo-hexahydrothieno[3,4-d]imidazolidin-4-yl}butanamido)ethyl]carbamate](/img/structure/B2491286.png)